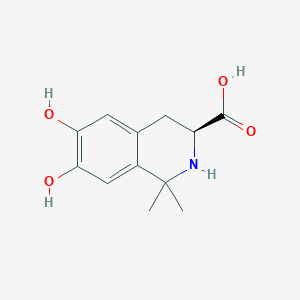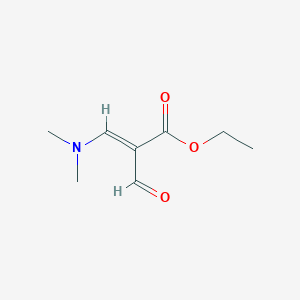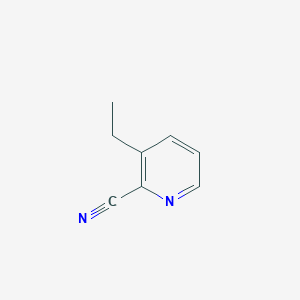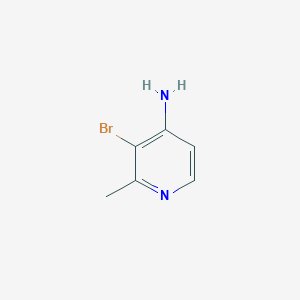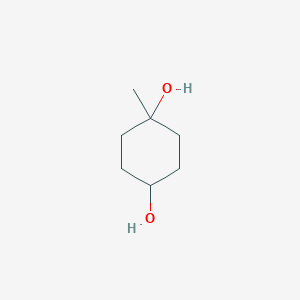
tert-ブチル (4-クロロブト-2-イン-1-イル)カルバメート
概要
説明
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is an experimental small molecule It’s structurally similar to tert-butyl 4-({[4-(but-2-yn-1-ylamino)phenyl]sulfonyl}methyl)-4-[(hydroxyamino)carbonyl]piperidine-1-carboxylate, which targetsCollagenase 3 in humans .
Mode of Action
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active natural products like indiacen a and indiacen b .
Result of Action
生化学分析
Biochemical Properties
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves covalent bonding or strong non-covalent interactions, leading to significant changes in enzyme activity.
Cellular Effects
The effects of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate on cellular processes are diverse and depend on the type of cells involved. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial function . Additionally, it can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the potential of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, tert-butyl (4-chlorobut-2-yn-1-yl)carbamate exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can result in either reversible or irreversible inhibition, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to tert-butyl (4-chlorobut-2-yn-1-yl)carbamate can lead to sustained changes in cellular function, including altered metabolic activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate.
Transport and Distribution
The transport and distribution of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream and target tissues. These transport and distribution mechanisms are essential for understanding the bioavailability and therapeutic potential of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate.
準備方法
The synthesis of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobut-2-yne under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures .
化学反応の分析
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate can be compared with other similar compounds such as tert-butyl carbamate and tert-butyl N-(4-chlorobut-2-yn-1-yl)carbamate. These compounds share similar structural features but differ in their reactivity and applications. Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is unique due to its specific substitution pattern and the presence of the alkyne group, which imparts distinct chemical properties .
Conclusion
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry.
特性
IUPAC Name |
tert-butyl N-(4-chlorobut-2-ynyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h6-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQYBAASQSUZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561677 | |
| Record name | tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77369-60-9 | |
| Record name | tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)
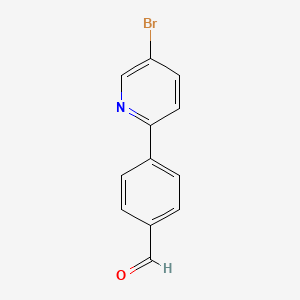
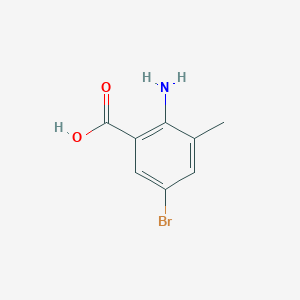
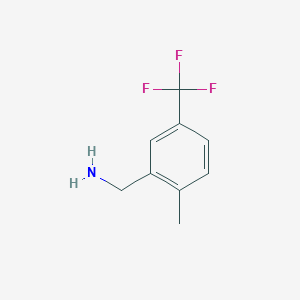
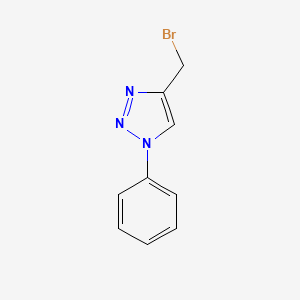
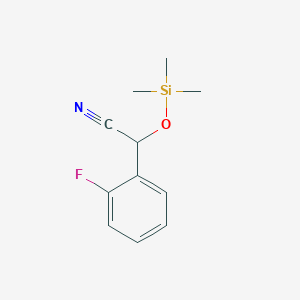
![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)
